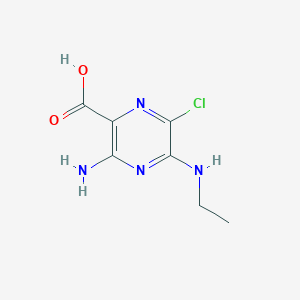
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted diamine and reacting it with a suitable diketone.
Introduction of the amino and chloro groups: This can be done through nucleophilic substitution reactions where the chloro group is introduced using reagents like thionyl chloride.
Ethylamino substitution: The ethylamino group can be introduced through alkylation reactions using ethylamine.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.
Scientific Research Applications
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(methylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(propylamino)pyrazine-2-carboxylic acid
Uniqueness
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group, in particular, can affect its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C7H9ClN4O2 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-10-6-4(8)11-3(7(13)14)5(9)12-6/h2H2,1H3,(H,13,14)(H3,9,10,12) |
InChI Key |
BZJUUYVHWLJCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(N=C1Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


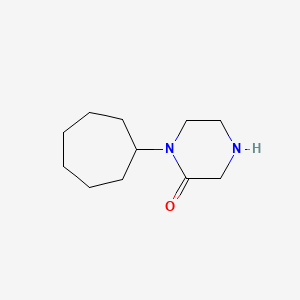
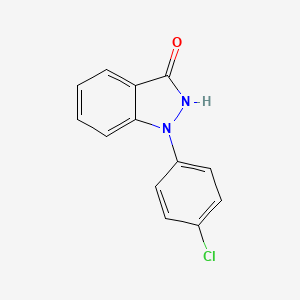

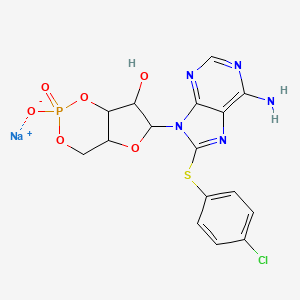

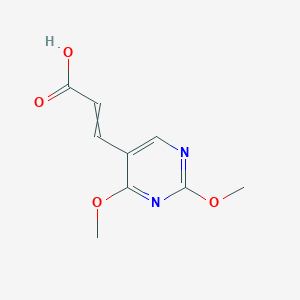
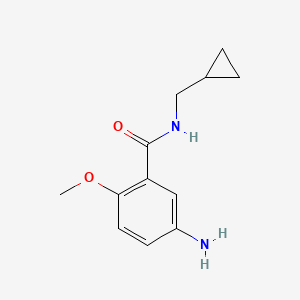
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)


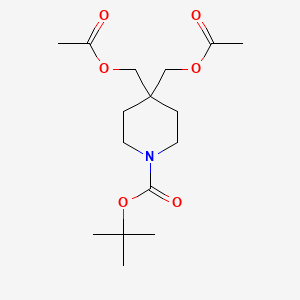
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
